

5-Amino-8-hydroxyquinoline: A Comprehensive Technical Guide to its Research Applications

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Compound of Interest

Compound Name: 5-Amino-8-hydroxyquinoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-8-hydroxyquinoline (5A8HQ), a derivative of the versatile 8-hydroxyquinoline scaffold, has emerged as a compound of significant interest across various scientific disciplines. Its inherent properties as a metal chelator, coupled with a range of biological activities, have paved the way for extensive research into its potential therapeutic and analytical applications. This technical guide provides an in-depth overview of the core research applications of 5A8HQ, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery, medicinal chemistry, and analytical sciences, facilitating further exploration of this promising molecule.

Physicochemical Properties

5-Amino-8-hydroxyquinoline is a solid, typically appearing as a crystalline powder. Its chemical structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (hydroxyl group and quinoline nitrogen), contributes to its unique chemical and biological activities.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂ O	
Molecular Weight	160.17 g/mol	
CAS Number	13207-66-4	
Appearance	Crystalline powder	
Melting Point	279 °C (decomposes)	[1]

Synthesis of 5-Amino-8-hydroxyquinoline

A common and efficient method for the synthesis of **5-Amino-8-hydroxyquinoline** involves the reduction of 5-nitro-8-hydroxyquinoline.

Experimental Protocol: Reduction of 5-Nitro-8-hydroxyquinoline

This protocol is adapted from a patented method describing the synthesis of 5A8HQ.

Materials:

- 5-Nitro-8-hydroxyquinoline
- Isopropanol (solvent)
- Palladium on carbon (Pd/C) catalyst (5%)
- Hydrazine hydrate aqueous solution (80%)

Procedure:

- In a reaction vessel, add 5-nitro-8-hydroxyquinoline to isopropanol.
- Add the 5% Pd/C catalyst. The ratio of catalyst to 5-nitro-8-hydroxyquinoline is typically 25g of catalyst per 1 mole of the nitro compound.
- Heat the mixture to 70°C.

- Slowly add the 80% hydrazine hydrate aqueous solution to the heated mixture over a period of 25-35 minutes. The molar ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline should be between 1.5:1 and 2.0:1.
- Initiate a reflux reaction for 3-4 hours.
- After the reaction is complete, filter the hot solution to remove the Pd/C catalyst.
- Allow the filtrate to stand for 8-12 hours, during which brown-yellow columnar crystals of **5-Amino-8-hydroxyquinoline** will precipitate.
- Collect the crystals by filtration. This method often yields a product of sufficient purity, negating the need for recrystallization.

Research Applications

Anticancer Activity

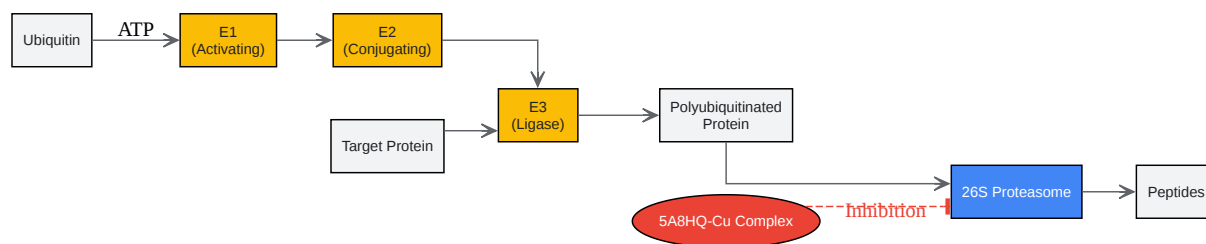
5A8HQ has demonstrated significant potential as an anticancer agent, exhibiting cytotoxicity against a range of cancer cell lines. Its mechanisms of action are multifaceted, often involving metal chelation, induction of reactive oxygen species (ROS), and inhibition of key cellular pathways.

Quantitative Data: In Vitro Cytotoxicity of **5-Amino-8-hydroxyquinoline**

Cell Line	Cancer Type	IC ₅₀ (μM)	Comments
OCI-AML2	Acute Myeloid Leukemia	3.46	[2]
NB4	Acute Promyelocytic Leukemia	1.38	[2]
KG1A	Acute Myeloid Leukemia	3.85	[2]
MDAY-D2	Myeloma	1.96	[2]
UTMC2	Myeloma	2.29	[2]
KMH11	Myeloma	0.94	[2]
KMS18	Myeloma	1.31	[2]
HL-60	Promyelocytic Leukemia	13.8	After 48 hours by MTT assay.[3]
A549	Lung Carcinoma	> 50	After 48 hours by MTT assay.[3]
Raji	Burkitt's Lymphoma	~2-4	[4]
HCT 116	Colorectal Carcinoma	9.33 ± 0.22	[5]
MCF-7	Breast Adenocarcinoma	78.1 ± 9.3 (as a glycoconjugate)	[5]

3.1.1. Mechanism of Action: Proteasome Inhibition

One of the key anticancer mechanisms of 5A8HQ is the inhibition of the ubiquitin-proteasome system (UPS). The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing cell cycle arrest and apoptosis. Studies have shown that 8-hydroxyquinoline derivatives can inhibit the chymotrypsin-like activity of the proteasome. This inhibition is often enhanced by the presence of metal ions, particularly copper.[6][7]

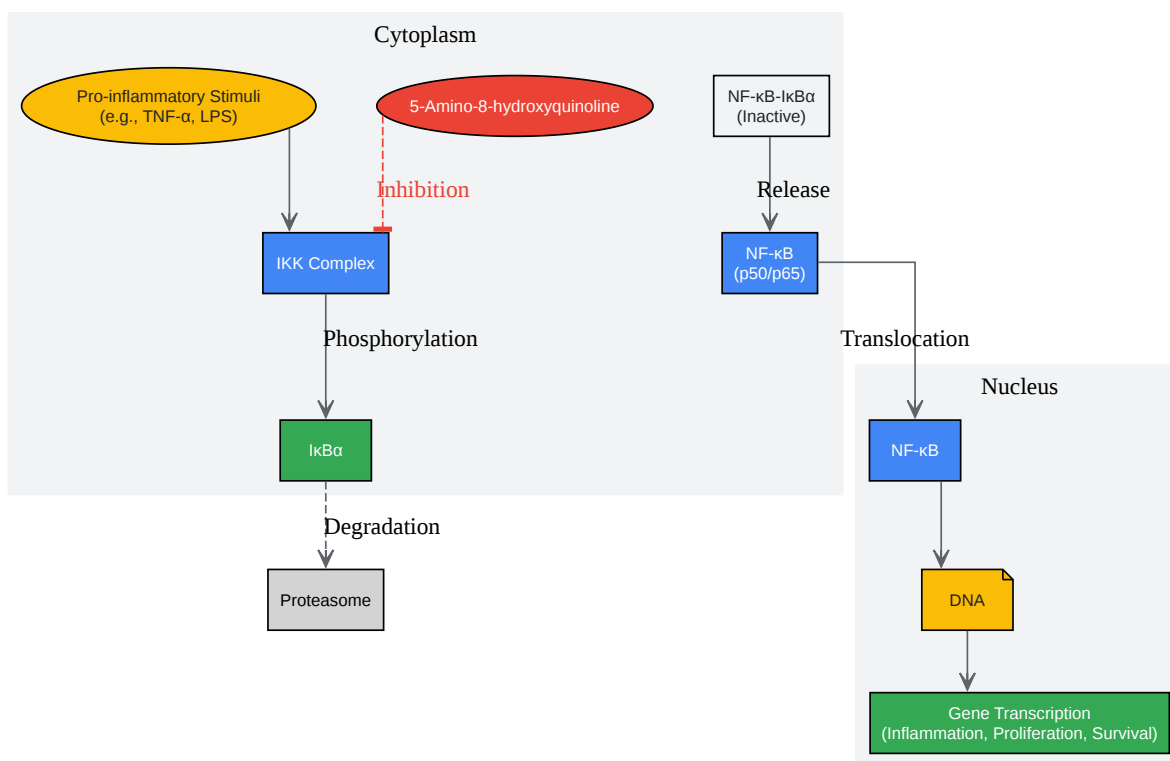


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Mechanism of Proteasome Inhibition by 5A8HQ-Copper Complex.

3.1.2. Mechanism of Action: NF- κ B Pathway Inhibition

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Constitutive activation of the NF- κ B pathway is a hallmark of many cancers, promoting tumor growth and resistance to therapy. 8-Hydroxyquinoline derivatives have been shown to inhibit NF- κ B activation.[8] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory I κ B α protein, thereby sequestering NF- κ B in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.



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Inhibition of the NF-κB Signaling Pathway by 5A8HQ.

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

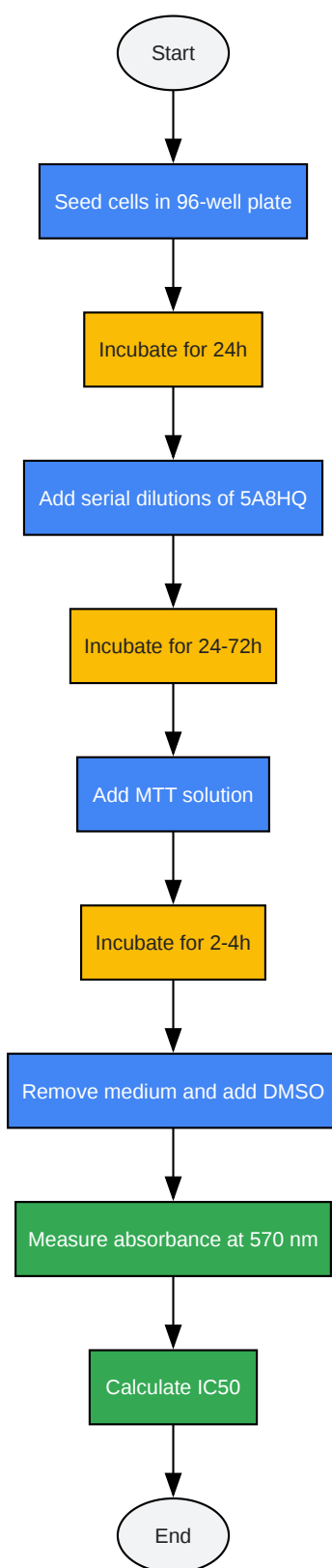
Materials:

- Cancer cell lines (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **5-Amino-8-hydroxyquinoline** (stock solution in DMSO)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other solubilizing agent
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of 5A8HQ in culture medium from the stock solution. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After incubation, add 10-20 μ L of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium containing MTT and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).



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Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity

5A8HQ and its derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and enzyme function.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of **5-Amino-8-hydroxyquinoline**

Microorganism	Gram Stain/Type	MIC (µg/mL)
Staphylococcus aureus	Gram-positive	62.5
Escherichia coli	Gram-negative	250
Candida albicans	Fungus	250

3.2.1. Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strains
- Mueller-Hinton Agar (MHA) or other suitable agar medium
- **5-Amino-8-hydroxyquinoline** (stock solution)
- Sterile petri dishes
- Sterile saline or broth for inoculum preparation
- McFarland standard (0.5)
- Incubator

Procedure:

- **Preparation of Antimicrobial Plates:** Prepare a series of two-fold dilutions of 5A8HQ in molten MHA. Pour the agar into sterile petri dishes and allow them to solidify. A control plate containing no antimicrobial agent should also be prepared.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be done by suspending colonies from an overnight culture in sterile saline or broth.
- **Inoculation:** Inoculate the surface of the agar plates with the prepared microbial suspension. This can be done using a multipoint inoculator or by spotting a defined volume of the inoculum onto the agar surface.
- **Incubation:** Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
- **Result Interpretation:** The MIC is the lowest concentration of 5A8HQ that completely inhibits the visible growth of the microorganism.

Analytical and Materials Science Applications

3.3.1. Fluorescent Probes for Metal Ion Detection

The inherent fluorescence of the 8-hydroxyquinoline scaffold is often quenched. However, upon chelation with certain metal ions, a significant enhancement in fluorescence intensity can be observed. This "turn-on" fluorescence makes 8-hydroxyquinoline derivatives, including 5A8HQ, excellent candidates for the development of selective and sensitive fluorescent probes for metal ion detection. The amino group at the 5-position can be further functionalized to tune the selectivity and sensitivity of the probe for specific metal ions.

Mechanism of a "Turn-On" Fluorescent Metal Ion Probe.

3.3.2. Organic Light-Emitting Diodes (OLEDs)

Tris-(8-hydroxyquinoline)aluminum (Alq3) is a well-known material used in OLEDs. Derivatives of 8-hydroxyquinoline, such as those with amino substitutions, are being investigated to modify the electronic properties of these materials. The introduction of an electron-donating amino

group can raise the Highest Occupied Molecular Orbital (HOMO) level of the complex, which can be beneficial for charge transport in certain OLED device architectures.[9]

Neuroprotective Potential

Emerging research suggests that 8-hydroxyquinoline derivatives may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is largely attributed to their ability to chelate metal ions such as copper, zinc, and iron, which are implicated in the aggregation of amyloid-beta peptides and oxidative stress in the brain. By restoring metal homeostasis, these compounds may mitigate neurotoxicity.

Conclusion

5-Amino-8-hydroxyquinoline is a molecule with a diverse and expanding range of research applications. Its potent biological activities, including anticancer, antimicrobial, and neuroprotective effects, are often linked to its metal-chelating properties. Furthermore, its utility in analytical chemistry as a fluorescent sensor and in materials science for the development of OLEDs highlights its versatility. The detailed protocols and compiled quantitative data in this guide are intended to provide a solid foundation for researchers to further investigate and harness the potential of this remarkable compound. Future research will likely focus on the development of novel 5A8HQ derivatives with enhanced potency and selectivity for specific therapeutic and analytical targets.

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